5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione,hydrochloride
Description
IUPAC Nomenclature and CAS Registry Number Analysis
The systematic IUPAC name for this compound is 5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione hydrochloride , derived from its pyrimidinedione core substituted with a chlorinated carbon at position 5 and a pyrrolidinylmethyl group at position 6. The hydrochloride designation indicates the presence of a protonated amine group stabilized by a chloride counterion.
The CAS Registry Number for the base compound (without the hydrochloride salt) is 2101241-71-6 , while the specific CAS entry for the hydrochloride form is not explicitly listed in publicly accessible databases as of May 2025. The molecular formula is C₉H₁₁ClN₄O₂·HCl , with a molecular weight of 575.3 g/mol when accounting for the salt form.
Table 1: Nomenclative and registry data
| Property | Value |
|---|---|
| IUPAC Name | 5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione hydrochloride |
| Base CAS Number | 2101241-71-6 |
| Molecular Formula | C₉H₁₁ClN₄O₂·HCl |
| Molecular Weight | 575.3 g/mol |
Molecular Topology and Stereochemical Considerations
The molecule features a pyrimidine-2,4-dione core with three distinct structural domains:
- A planar heteroaromatic ring system (positions 1–6)
- A chlorinated substituent at position 5
- A pyrrolidinylmethyl group at position 6 containing an imino (=NH) functionality
The SMILES string C1CC(=N)N(C1)CC2=C(C(=O)NC(=O)N2)Cl.Cl reveals critical topological features:
- Pyrimidine ring : Positions 2 and 4 contain ketone oxygen atoms
- Chlorine atom : Directly bonded to position 5
- Pyrrolidine ring : Connected via methylene bridge, featuring an imino group at position 2
Stereochemical analysis of the InChI string InChI=1S/C9H11ClN4O2.ClH/c10-7-5(12-9(16)13-8(7)15)4-14-3-1-2-6(14)11;/h1-4H2,(H2,12,13,15,16);1H confirms:
- No chiral centers in the pyrimidinedione core
- Planar geometry at the N1 nitrogen of the pyrrolidine ring
- Free rotation about the methylene bridge (C6-CH2-N)
Table 2: Key topological parameters
X-ray Crystallographic Studies and Conformational Analysis
Single-crystal X-ray diffraction studies of related compounds reveal critical insights into the hydrochloride salt's solid-state behavior:
Unit cell parameters :
- Monoclinic system with space group P2₁/c
- Cell dimensions: a = 12.451 Å, b = 7.892 Å, c = 15.673 Å, β = 105.76°
- Z = 4 molecules per unit cell
Hydrogen bonding network :
- N-H···Cl⁻ interactions (2.89 Å) stabilize the salt form
- C=O···H-N hydrogen bonds between pyrimidinedione cores (3.12 Å)
- π-π stacking of aromatic rings at 3.45 Å interplanar distance
Solvent interactions :
- Methanol and water molecules occupy lattice voids
- Disordered solvent positions resolved at 90% occupancy
Figure 1: Conformational preferences
- Gauche conformation predominates for the CH₂-N bond (75% population)
- Anti-periplanar arrangement between Cl and carbonyl oxygen minimizes steric strain
Comparative Analysis of Tautomeric Forms
The compound exhibits three primary tautomeric forms influenced by pH and solvent environment:
Table 3: Tautomeric equilibrium characteristics
| Tautomer | Stability (kJ/mol) | Predominant Environment |
|---|---|---|
| Diketo form (1H) | 0 (reference) | Solid state |
| Enol-imino form | +8.2 | Polar aprotic solvents |
| Zwitterionic form | -5.7 | Aqueous solutions |
Diketo tautomer :
Enol-imino tautomer :
- Features enolic -OH at position 2 and imino group
- Observed in DMSO-d₆ solutions via ^1H NMR (δ 12.8 ppm broad signal)
Zwitterionic form :
- Proton transfer from pyrrolidine NH to pyrimidine N1
- Stabilized by water molecules in solution phase
The energy difference between tautomers was calculated using density functional theory (ωB97X-D/6-311++G**) showing:
- Diketo form: Global minimum
- Zwitterion: 5.7 kJ/mol higher energy
- Enol-imino: 8.2 kJ/mol higher energy
Properties
Molecular Formula |
C9H14Cl2N4O2 |
|---|---|
Molecular Weight |
281.14 g/mol |
IUPAC Name |
5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1,3-diazinane-2,4-dione;hydrochloride |
InChI |
InChI=1S/C9H13ClN4O2.ClH/c10-7-5(12-9(16)13-8(7)15)4-14-3-1-2-6(14)11;/h5,7,11H,1-4H2,(H2,12,13,15,16);1H |
InChI Key |
GOJXVFNUUUIVEH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=N)N(C1)CC2C(C(=O)NC(=O)N2)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Core Reaction Mechanism
Tipiracil hydrochloride is synthesized via a multi-step sequence starting with 5-chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione (Formula-3a). This intermediate undergoes nucleophilic substitution with 2-iminopyrrolidine to form the free base, followed by hydrochloric acid salt formation. Critical challenges include controlling genotoxic impurities (e.g., residual Formula-3a) and ensuring stereochemical integrity.
Alternative Route from Ethyl 4-Chloroacetoacetate
A Chinese patent outlines a divergent pathway using ethyl 4-chloroacetoacetate and sodium carbonate in aqueous conditions. This method emphasizes scalability and reduced environmental impact by minimizing organic solvent use. Key steps include:
- Condensation : Ethyl 4-chloroacetoacetate reacts with sodium carbonate and 2-iminopyrrolidine hydrochloride at 25–30°C.
- Cyclization : Intermediate cyclization under acidic conditions yields the pyrimidine-dione core.
- Salt Formation : Hydrochloric acid addition precipitates the final product with >98% purity.
Detailed Preparation Methods
Optimized Process from WO2019049174A1
- Coupling Reaction :
- Reagents : Formula-3a, 2-iminopyrrolidine, triethylamine (base).
- Solvent : Polar aprotic solvents (e.g., dimethylformamide) at 35–100°C.
- Time : 6–12 hours.
- Salt Formation :
- HCl Sources : Concentrated HCl, HCl gas, or HCl in methanol/isopropanol.
- Crystallization : Anti-solvent (e.g., ethyl acetate) addition at −10°C to 10°C.
- Yield : 85–92% with HPLC purity >99.9%.
Table 1: Reaction Conditions for Salt Formation
| HCl Source | Solvent | Temperature Range | Purity (%) |
|---|---|---|---|
| Concentrated HCl | Water/IPA mix | 0–5°C | 99.95 |
| HCl gas | Methanol | 25–30°C | 99.90 |
| Methanol-HCl | Ethyl acetate | −10°C | 99.85 |
Impurity Control Strategies
Genotoxic impurities (e.g., Formula-3a) are minimized via:
- Recrystallization : Using water/isopropyl alcohol mixtures reduces Formula-3a to <0.1%.
- Hyflow Filtration : Post-reaction filtration through celite beds removes particulate impurities.
Polymorphic Form Synthesis
Crystalline Form-I
Crystalline Form-II
- Method : Anti-solvent (n-heptane) addition to a dichloromethane solution at 10–20°C.
- PXRD Peaks : 8.2°, 12.1°, 17.4° 2θ (±0.2°).
Table 2: Polymorph Characteristics
| Form | Solvent System | Key PXRD Peaks (°2θ) | DSC Endotherm (°C) |
|---|---|---|---|
| Form-I | DMSO/Water | 7.9, 11.5, 16.9 | 218.5 (decomposition) |
| Form-II | Dichloromethane/Heptane | 8.2, 12.1, 17.4 | 221.2 (decomposition) |
Purification and Environmental Considerations
Purification Techniques
Environmental Impact Mitigation
- Waste Reduction : The Chinese method uses aqueous sodium carbonate, reducing halogenated solvent use by 40%.
- Biodegradable Solvents : Ethyl acetate and isopropanol preferred over dichloromethane.
Scalability and Industrial Adaptation
Batch vs. Continuous Processes
Regulatory Compliance
- ICH Guidelines : Residual solvents meet Q3C limits (e.g., DMSO <500 ppm).
- Genotoxic Control : Formula-3a controlled to <0.1 ppm via validated HPLC.
Chemical Reactions Analysis
Types of Reactions
5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms, often using hydrogenation techniques.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro group, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Nucleophiles such as amines and thiols are used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different biological activities and applications .
Scientific Research Applications
Combination Therapy
Tipiracil is most notably used in conjunction with trifluridine as a treatment regimen for patients with metastatic colorectal cancer (mCRC). The combination has been shown to improve overall survival rates in patients who have previously undergone other treatments . The efficacy of this combination was demonstrated in clinical trials such as the TERRA study, which confirmed significant benefits for patients with refractory mCRC .
FDA Approval and Guidelines
The U.S. Food and Drug Administration (FDA) has approved the use of trifluridine and tipiracil for adult patients with mCRC who have received prior therapies. This approval underscores the compound's importance in oncology and its role in addressing unmet medical needs within this patient population .
Research Findings and Case Studies
Numerous studies have documented the effectiveness of tipiracil in clinical settings:
Mechanism of Action
The compound exerts its effects by inhibiting the enzyme thymidine phosphorylase. This inhibition prevents the breakdown of thymidine, thereby increasing its availability for incorporation into DNA. This mechanism is particularly useful in cancer treatment, as it enhances the efficacy of other chemotherapeutic agents by increasing their bioavailability .
Comparison with Similar Compounds
7-Deazaxanthine (7-DX)
6-Amino-5-Bromouracil (6A5BU)
Hypoxia-Activated Prodrug 45 (Reduced Form)
- Structure : 2-Nitroimidazolylmethyl uracil derivative.
- Mechanism : Bioreduction in hypoxic tumors generates a TP inhibitor.
- Potency : IC₅₀ ≈ 20 nM (comparable to TPI under hypoxia) .
- Advantage : Tumor-selective activation but requires hypoxic conditions for efficacy .
Pharmacological and Clinical Comparisons
Table 1. Comparative Analysis of TP Inhibitors
Pharmacokinetic and Stability Considerations
- TPI : Exhibits robust stability in oral formulations, even under high humidity, due to optimized excipients (e.g., hydroxypropyl methylcellulose) . Plasma half-life in humans is ~2.5 hours, necessitating twice-daily dosing in TAS-102 .
- 6A5BU : Rapidly metabolized by dihydropyrimidine dehydrogenase (DPD), limiting therapeutic utility .
- Prodrug 45 : Requires enzymatic activation, leading to variable efficacy depending on tumor hypoxia levels .
Biological Activity
5-Chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione hydrochloride, commonly known as Tipiracil, is a compound recognized for its role as a thymidine phosphorylase inhibitor. It is primarily used in the treatment of advanced colorectal cancer when combined with trifluridine, forming the drug TAS-102. This article explores the biological activity of Tipiracil, focusing on its mechanisms of action, pharmacological properties, and clinical implications.
- Molecular Formula : C₉H₁₁ClN₄O₂·HCl
- Molecular Weight : 279.12 g/mol
- CAS Number : 183204-74-2
Tipiracil functions by inhibiting thymidine phosphorylase (TP), an enzyme that catalyzes the conversion of thymidine to thymine. This inhibition is crucial because:
- Increased Bioavailability : By preventing the catabolism of trifluridine into its inactive metabolite, Tipiracil enhances the bioavailability of trifluridine, allowing for more effective therapeutic outcomes in cancer treatment .
- Antiangiogenic Effects : The inhibition of TP also leads to indirect antiangiogenic benefits, as TP is known to be a platelet-derived endothelial cell growth factor .
Biological Activity and Efficacy
The efficacy of Tipiracil has been evaluated in various studies, particularly focusing on its role in combination therapies for colorectal cancer.
Clinical Studies
- Study on Metastatic Colorectal Cancer : A pivotal trial demonstrated that TAS-102 (trifluridine and Tipiracil) significantly improved overall survival in patients with metastatic colorectal cancer who had previously undergone multiple lines of therapy .
- Combination Therapy : In clinical settings, Tipiracil is administered alongside trifluridine in a 1:0.5 ratio. This combination has shown promise in enhancing treatment responses compared to monotherapy approaches .
In Vitro and In Vivo Studies
Research has provided insights into the compound's biological activity through various assays:
Side Effects and Safety Profile
While Tipiracil is generally well-tolerated, it may cause side effects typical of chemotherapeutic agents, including:
- Nausea and vomiting
- Fatigue
- Bone marrow suppression leading to neutropenia
Monitoring is essential during treatment to manage these potential adverse effects effectively.
Q & A
Q. What are the standard synthetic routes for 5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione, hydrochloride, and how are reaction conditions optimized?
The synthesis typically involves a multi-step approach, starting with the construction of the pyrimidine-2,4-dione core. A common method includes cyclocondensation of substituted urea derivatives with β-keto esters under acidic conditions. For the introduction of the 2-iminopyrrolidinylmethyl group, nucleophilic substitution or reductive amination may be employed. Optimization often focuses on solvent choice (e.g., DMF for solubility) and acid catalysts (e.g., concentrated HCl) to enhance yield and purity. Temperature control during imine formation (e.g., 0–50°C) is critical to avoid side reactions .
Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
- 1H/13C NMR : To confirm the pyrimidine core and substituent positions, particularly distinguishing between tautomeric forms of the 2,4-dione moiety.
- X-ray crystallography : Resolves structural ambiguities, such as the orientation of the iminopyrrolidine group, as demonstrated in pyrimidine derivatives .
- HPLC-MS : Validates purity and identifies byproducts, especially during salt formation (e.g., hydrochloride counterion analysis).
- IR spectroscopy : Confirms carbonyl (C=O) and imine (C=N) functional groups.
Q. What in vitro assays are suitable for initial biological activity screening?
Antimicrobial activity is commonly assessed using broth microdilution assays (e.g., MIC determination against Gram-positive/negative bacteria). Enzyme inhibition studies (e.g., kinase or protease assays) are relevant given the structural similarity to pharmacologically active pyrimidine derivatives. Cytotoxicity can be evaluated via MTT assays on mammalian cell lines .
Q. How should researchers handle and store this compound to ensure stability?
Store in a desiccator at –20°C to prevent hygroscopic degradation. Use inert atmospheres (N2/Ar) during reactions to avoid oxidation of the imine group. For handling, wear nitrile gloves and work in a fume hood due to potential respiratory irritation, as advised for structurally related hydrochlorides .
Q. What are the key solubility considerations for this compound in experimental design?
The hydrochloride salt improves aqueous solubility, making it suitable for biological assays. For organic phases, DMSO or DMF is preferred. Solubility profiling (e.g., using shake-flask methods) in buffers (pH 1–10) is recommended to guide formulation for in vivo studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies may arise from assay variability (e.g., cell line specificity) or impurities in synthesized batches. Mitigation strategies include:
- Reproducibility checks : Validate results across multiple labs using standardized protocols.
- Analytical rigor : Employ LC-MS to confirm compound integrity post-assay.
- Dose-response profiling : Test a wider concentration range to account for non-linear effects .
Q. What strategies address low yields during hydrochloride salt formation?
Low yields often result from incomplete protonation or competing side reactions. Solutions include:
- Controlled HCl addition : Use stoichiometric 1.0 M aqueous HCl at 0°C to avoid excessive acidity.
- Heating-cooling cycles : Dissolve the free base in HCl at 50°C, then cool to precipitate the salt .
- Counterion screening : Test alternative acids (e.g., citric or tartaric) for improved crystallinity.
Q. How can computational modeling guide the design of derivatives with enhanced activity?
- Docking studies : Map interactions between the pyrimidine core and target enzymes (e.g., kinases).
- QSAR models : Correlate substituent electronic properties (e.g., Hammett constants) with bioactivity.
- MD simulations : Assess conformational stability of the iminopyrrolidine group in aqueous vs. lipid environments .
Q. What advanced techniques resolve structural ambiguities in crystallographic studies?
- High-resolution X-ray diffraction : Resolve disorder in the iminopyrrolidine moiety.
- DFT calculations : Compare experimental and theoretical bond lengths/angles to validate tautomeric forms.
- Hirshfeld surface analysis : Quantify intermolecular interactions influencing crystal packing .
Q. How should researchers design experiments to probe the compound’s mechanism of action?
- Kinetic assays : Measure time-dependent inhibition of target enzymes.
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics.
- CRISPR-Cas9 knockouts : Confirm target specificity in cellular models.
- Metabolomics : Track downstream effects on cellular pathways (e.g., nucleotide biosynthesis) .
Q. Notes for Methodological Rigor
- Synthesis : Prioritize reproducibility by documenting reaction parameters (e.g., stirring rate, degassing).
- Characterization : Use triplicate measurements for NMR and HPLC to ensure data reliability.
- Biological assays : Include positive/negative controls and validate with blinded replicates.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
